3-Hydoxypyridine sodium salt

Description

BenchChem offers high-quality 3-Hydoxypyridine sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydoxypyridine sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

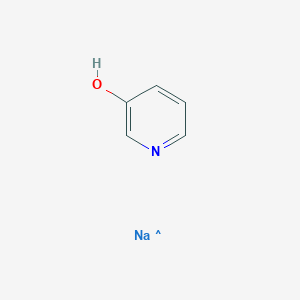

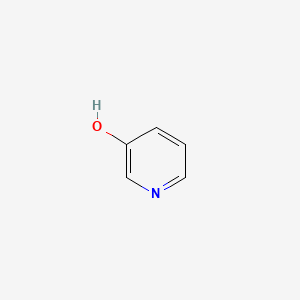

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5NNaO |

|---|---|

Molecular Weight |

118.09 g/mol |

InChI |

InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H; |

InChI Key |

KVXVKWHSBZNVKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-Pyridinol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of sodium 3-pyridinol, a key heterocyclic organic compound. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of its chemical nature, practical methodologies for its synthesis and characterization, and insights into its applications within the pharmaceutical landscape. The content herein is structured to provide both theoretical grounding and actionable protocols, ensuring scientific integrity and practical utility for professionals in drug discovery and development.

Introduction: The Pyridinol Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of natural products, coenzymes, and pharmaceutical agents, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] Among its derivatives, hydroxypyridines, and their corresponding salts, represent a "privileged structure" in medicinal chemistry.[3] Sodium 3-pyridinol, the sodium salt of 3-hydroxypyridine, serves as a crucial intermediate and building block in the synthesis of complex therapeutic molecules.[4] Its utility stems from the reactivity of the pyridinol core, which allows for diverse functionalization.[4] Pyridinone-containing compounds, which are structurally related through tautomerism, exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][5] This guide will elucidate the core molecular characteristics of sodium 3-pyridinol, providing the technical foundation necessary for its effective utilization in research and development.

Molecular Structure, Weight, and Physicochemical Properties

The chemical identity of sodium 3-pyridinol is defined by its molecular structure and resulting physical properties. It is the product of the deprotonation of the hydroxyl group of 3-hydroxypyridine by a sodium base.

Chemical Structure and Tautomerism

Sodium 3-pyridinol is an ionic compound consisting of a sodium cation (Na⁺) and a pyridin-3-olate anion. The parent molecule, 3-hydroxypyridine, can exist in tautomeric equilibrium with its zwitterionic form, pyridin-1-ium-3-olate (a pyridone structure). This equilibrium is influenced by the solvent environment. The formation of the sodium salt effectively "locks" the molecule in the olate form.

Caption: Tautomerism of 3-hydroxypyridine and its conversion to Sodium 3-Pyridinol.

Physicochemical Data

The fundamental properties of sodium 3-pyridinol are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| Chemical Name | Sodium 3-pyridinol; Sodium pyridin-3-olate | [6][7] |

| CAS Number | 52536-09-1 | [6][7] |

| Molecular Formula | C₅H₄NNaO | [7] |

| Molecular Weight | 117.08 g/mol | [6][7] |

| Exact Mass | 117.019058 Da | [6] |

| Appearance | White to light tan crystalline powder | [8][9] |

| Melting Point | >300 °C | [6] |

| Solubility | Soluble in water and alcohol | [8] |

| InChI Key | WHYQZPOBOBSAIS-UHFFFAOYSA-M | [7] |

| SMILES | C1=CC(=CN=C1)[O-].[Na+] | [7] |

Synthesis and Purification Protocol

The synthesis of sodium 3-pyridinol is a straightforward acid-base reaction. The following protocol describes a standard laboratory procedure for its preparation from 3-hydroxypyridine. This self-validating system relies on stoichiometric control and pH monitoring to ensure complete conversion.

Causality Behind Experimental Choices

-

Reagents : 3-Hydroxypyridine is the acidic precursor. Sodium hydroxide is chosen as a strong, common, and cost-effective base that yields water as the only byproduct, simplifying purification.

-

Solvent : Ethanol is selected as it readily dissolves both the starting material and the product at elevated temperatures, but allows for precipitation of the sodium salt upon cooling, facilitating isolation.

-

Purification : Recrystallization is the chosen method for purification. The principle is based on the differential solubility of the desired product and any impurities in a given solvent system at varying temperatures. Toluene is a suitable solvent for the parent 3-hydroxypyridine, but for the salt, a polar solvent like ethanol is more appropriate.

Step-by-Step Synthesis Workflow

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.51 g (0.10 mol) of 3-hydroxypyridine in 100 mL of absolute ethanol.[10] Warm the mixture gently if necessary to achieve complete dissolution.

-

Base Addition : Prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 50 mL of absolute ethanol. Add this solution dropwise to the stirring 3-hydroxypyridine solution at room temperature over 30 minutes.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 1 hour to ensure the reaction goes to completion.

-

Isolation : Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 1 hour to maximize precipitation of the product.

-

Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two 20 mL portions of cold diethyl ether to remove any residual soluble impurities.

-

Drying : Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (>90%).

Caption: Experimental workflow for the synthesis of Sodium 3-Pyridinol.

Analytical Characterization

Confirming the identity and purity of the synthesized sodium 3-pyridinol is paramount. A combination of spectroscopic methods should be employed.

| Technique | Expected Results for Sodium 3-Pyridinol |

| ¹H NMR | The spectrum will resemble that of 3-hydroxypyridine but with shifts characteristic of the anionic form. The broad singlet for the hydroxyl proton (around 9.9 ppm in DMSO-d6 for the parent) will be absent.[11] Aromatic protons will show upfield or downfield shifts due to the increased electron density on the ring from the deprotonation. |

| ¹³C NMR | Similar to ¹H NMR, the carbon signals will be shifted compared to the parent compound. The carbon atom bonded to the oxygen (C3) will experience a significant downfield shift due to the negative charge on the oxygen. |

| IR Spectroscopy | The most significant change will be the disappearance of the broad O-H stretching band typically found between 3200-3600 cm⁻¹ for 3-hydroxypyridine. Characteristic aromatic C-H and C=C/C=N stretching vibrations will remain. |

| UV-Vis | 3-Hydroxypyridine exhibits a characteristic UV spectrum.[12] Upon salt formation, a bathochromic (red) shift of the absorption maximum is expected due to the increased electron-donating ability of the phenolate-like oxygen. |

| Mass Spectrometry | In negative ion mode ESI-MS, the primary peak observed would correspond to the pyridin-3-olate anion with an m/z of 94.03 [M-Na]⁻. |

Applications in Drug Development

Sodium 3-pyridinol is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex molecules.

-

Scaffold for Bioactive Molecules : The pyridin-3-ol core is present in numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Its structure allows for derivatization at multiple positions to optimize binding to biological targets.

-

Improved Physicochemical Properties : Converting a parent molecule with a 3-hydroxypyridine moiety into its sodium salt can significantly increase aqueous solubility, which is a critical factor for drug formulation and bioavailability.[2]

-

Precursor for Kinase Inhibitors : The pyridinone scaffold is a well-established hinge-binding motif for protein kinases, a major class of drug targets, particularly in oncology.[3] Sodium 3-pyridinol can serve as a starting point for the synthesis of such inhibitors.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Hydroxypyridine Sodium Salt 98%, Thermo Scientific 50g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 9. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridinol [webbook.nist.gov]

- 11. 3-Hydroxypyridine(109-00-2) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Solvation Dynamics and Application Protocols for 3-Hydroxypyridine Sodium Salt in Organic Synthesis

As application scientists in pharmaceutical development and complex organic synthesis, we frequently encounter the challenge of optimizing nucleophilic substitution reactions involving heterocyclic compounds. The solvation of these compounds is not merely a physical dissolution process; it is a fundamental thermodynamic driver that dictates reaction kinetics and regioselectivity.

This technical guide explores the physicochemical behavior of 3-hydroxypyridine sodium salt, detailing its solubility profile in organic solvents, the mechanistic causality behind solvent selection, and field-proven, self-validating protocols for its application in O-alkylation workflows.

Physicochemical Causality: The Zwitterion and the Salt

To understand the solubility of the sodium salt, we must first analyze the neutral parent compound. Neutral 3-hydroxypyridine (CAS 109-00-2) exhibits dual pKa values of approximately 4.79 (pyridinium protonation) and 8.75 (hydroxyl deprotonation)[1]. In aqueous and moderately polar environments, the2, transferring the phenolic proton to the pyridine nitrogen[2]. This zwitterionic character creates a strong ionic crystal lattice, rendering the neutral compound sparingly soluble in non-polar organic solvents, though it achieves ~33 g/L solubility in water at 20°C[1].

By deprotonating the hydroxyl group to form 3-hydroxypyridine sodium salt (sodium pyridin-3-olate), the zwitterionic equilibrium is permanently broken. The resulting salt features a localized negative charge on the oxygen atom. To utilize this compound as a nucleophile, selecting an organic solvent that can dissociate the sodium cation without passivating the oxygen anion is the most critical parameter for success.

Solubility Profile and Mechanistic Rationale

The table below summarizes the solubility tiers of 3-hydroxypyridine sodium salt across common organic solvents, mapping the empirical data to the underlying solvation mechanics.

| Organic Solvent | Solubility Tier | Mechanistic Rationale (Causality) | Typical Application |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic nature strongly solvates the Na⁺ cation via its oxygen lone pairs, leaving the pyridinolate anion "naked" and highly nucleophilic. | 3[3]. |

| Tetrahydrofuran (THF) | Moderate to High | Ethereal oxygen coordinates Na⁺ effectively. Lower boiling point than DMF facilitates moderate reaction rates with easy solvent removal under reduced pressure. | 4[4]. |

| N,N-Dimethylacetamide (DMAc) | High | Mechanistically identical to DMF but offers higher thermal stability for extended, high-temperature reaction times. | 5[5]. |

| Ethanol / Methanol | High | Protic solvents form strong hydrogen bonds with the pyridinolate oxygen, heavily attenuating its nucleophilicity and raising the activation energy for SN2 attacks. | Recrystallization, salt formation, and purification. |

| Dichloromethane (DCM) | Low | Insufficient dielectric constant to disrupt the strong ionic lattice of the sodium salt. | Aqueous workup, liquid-liquid extraction. |

Workflow: Solvent Selection and Reaction Pathway

The following diagram illustrates the logical branching of solvent selection based on the desired chemical outcome (synthesis vs. purification).

Solvent-dependent reactivity and processing workflow for 3-hydroxypyridine sodium salt.

Experimental Protocol: Self-Validating O-Alkylation

To ensure scientific integrity and reproducibility, the following methodology for the O-alkylation of 3-hydroxypyridine sodium salt is designed as a self-validating system . Each step includes the mechanistic causality behind the action and a verification checkpoint.

Objective: Synthesize a 3-alkoxypyridine derivative via SN2 substitution using an alkyl halide (e.g., alpha-bromophenylacetic acid)[4].

Step 1: Anhydrous System Preparation

-

Action: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add 3-hydroxypyridine sodium salt (1.2 eq) and suspend/dissolve in anhydrous THF or DMF to achieve a 0.1 M to 1.0 M concentration[4].

-

Causality: The pyridinolate anion is highly sensitive to protic interference. Trace water will competitively react with the electrophile and hydrate the anion, creating a solvent cage that drastically reduces its nucleophilicity.

-

Validation: The solution should appear as a uniform slurry or clear solution (depending on molarity) without clumping, indicating proper dispersion of the salt.

Step 2: Electrophile Introduction

-

Action: Add the alkyl halide (1.0 eq) dropwise at 0°C, then allow the system to warm to room temperature. If using THF, the reaction may be refluxed for 2 hours to drive the SN2 process to completion[4].

-

Causality: Controlled thermal addition prevents localized exothermic spikes, which can lead to unwanted poly-alkylation or degradation of the heterocyclic ring.

Step 3: Self-Validating Reaction Monitoring

-

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 10% MeOH in DCM solvent system.

-

Causality: Relying solely on standardized reaction times is prone to error due to slight variations in ambient temperature or reagent purity.

-

Validation: The physical disappearance of the highly polar pyridinolate baseline spot and the emergence of a higher Rf UV-active spot confirms successful O-alkylation. Do not proceed to workup until the baseline spot is minimized.

Step 4: Quenching and Liquid-Liquid Extraction

-

Action: Concentrate the reaction mixture to dryness in vacuo. Partition the resulting residue between a moderately polar organic solvent (e.g., 20% isopropanol/chloroform) and water. Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄[4].

-

Causality: The sodium salt of the unreacted starting material and the sodium halide byproduct are highly water-soluble. Partitioning effectively isolates the newly formed, more lipophilic 3-alkoxypyridine derivative into the organic layer.

-

Validation: Evaporation of the dried organic layer should yield the desired compound as a measurable solid or oil, ready for NMR/LC-MS characterization.

References

-

Cas 109-00-2, 3-Hydroxypyridine | LookChem | 6

-

Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability | PMC - NIH | 2

-

Antibacterial Polymer Coatings | OSTI.gov | 3

-

Methods and compounds for inhibiting mrp1 - WO2001046199A1 | Google Patents | 4

-

University of Southampton Research Repository | soton.ac.uk | 5

Sources

- 1. lookchem.com [lookchem.com]

- 2. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents [patents.google.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. lookchem.com [lookchem.com]

pKa values and acidity of 3-Hydroxypyridine derivatives

An In-Depth Technical Guide to the pKa Values and Acidity of 3-Hydroxypyridine Derivatives

Executive Summary

The 3-hydroxypyridine (3-HP) motif is a privileged scaffold in medicinal chemistry, analytical chemistry, and structural biology. It forms the core of essential biomolecules, such as pyridoxine (Vitamin B6), and serves as a critical pharmacophore in various kinase inhibitors and pH-responsive contrast agents. The physicochemical behavior of 3-HP derivatives is uniquely governed by their amphoteric nature, possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

This whitepaper synthesizes the thermodynamic principles, quantitative structure-property relationships (QSPR), and field-proven experimental protocols for determining and utilizing the pKa values of 3-hydroxypyridine derivatives in drug development.

Mechanistic Foundation: Tautomerism and the "Nonclassical Zwitterion"

To accurately predict the absorption, distribution, metabolism, and excretion (ADME) profile of a 3-HP derivative, one must first understand its ionization equilibria. 3-HP is an ampholyte that undergoes two distinct protonation/deprotonation events.

The ΔpKa Paradox

Classical chemical theory (the Pagliara rule) dictates that a stable zwitterion only exists in aqueous solution if the acidic pKa is significantly lower than the basic pKa (a positive ΔpKa ). However, 3-hydroxypyridines are classified as nonclassical zwitterions [1],[2].

For the parent 3-HP molecule, the macroscopic pKa of the basic pyridine nitrogen is approximately 4.8, while the pKa of the acidic hydroxyl group is approximately 8.7[3]. This results in a negative ΔpKa . Despite this, UV-Vis and 19 F NMR spectroscopic studies demonstrate that in aqueous solutions, 3-HP exists in a tautomeric equilibrium where the neutral form and the zwitterionic form are present in a nearly 1:1 ratio ( KT≈1.17 )[4].

Causality of Zwitterionic Stabilization

The stabilization of the zwitterionic form in water is driven by the high dielectric constant of the solvent and extensive hydrogen-bonding networks[4]. When transitioning to apolar solvents or lipid membranes, the equilibrium shifts dramatically to favor the uncharged, neutral tautomer. This dynamic tautomerization allows 3-HP derivatives to maintain high aqueous solubility (via the zwitterion) while retaining membrane permeability (via the neutral species)[1],[2].

Ionization and tautomeric equilibria of 3-hydroxypyridine across different pH states.

Quantitative Data: Substituent Effects on pKa

The introduction of substituents onto the pyridine ring predictably alters the electron density, thereby shifting the pKa values of both the nitrogen and the hydroxyl group. Electron-donating groups (EDGs) increase the electron density on the ring, making the nitrogen a stronger base (higher pKa1) and the hydroxyl group a weaker acid (higher pKa2).

Table 1: Macroscopic pKa Values of Key 3-Hydroxypyridine Derivatives

| Compound | Substituent Profile | pKa1 (Pyridine N) | pKa2 (Phenolic OH) | Reference |

| 3-Hydroxypyridine | None (Baseline) | ~4.80 | ~8.75 | [3] |

| Pyridoxine (Vitamin B6) | Alkyl / Hydroxymethyl (EDG) | 5.00 - 5.20 | 8.90 - 9.00 | [5],[6],[7] |

| 2-Amino-3-hydroxypyridine | Amino (Strong EDG via resonance) | ~5.15 | ~9.80 | [8],[9] |

| 6-Methyl-3-hydroxypyridine | Methyl (EDG via induction) | ~5.40 | ~9.50 | [10],[11] |

Data Interpretation: The addition of an amino group in 2-amino-3-hydroxypyridine significantly raises the pKa of the hydroxyl group to ~9.8 due to strong resonance donation, which destabilizes the resulting phenolate anion[9]. Conversely, computational models (AM1/PM5) show that electron-withdrawing groups (e.g., nitro or cyano substituents) drastically lower both pKa values[12],[13].

Experimental Methodologies for pKa Determination

Accurate determination of pKa values requires rigorous environmental control. Because the tautomeric equilibrium of 3-HP is highly sensitive to ionic strength and temperature, protocols must be self-validating.

Protocol A: UV-Vis Spectrophotometric Determination (Alberty-Massey Method)

This method leverages the distinct molar absorptivities ( ϵ ) of the protonated, neutral/zwitterionic, and deprotonated species[14].

Reagents & Equipment:

-

Target 3-HP derivative (high purity).

-

Universal buffer system (e.g., Britton-Robinson buffers) covering pH 2.0 to 12.0.

-

0.15 M NaCl (to maintain constant ionic strength).

-

Thermostated UV-Vis spectrophotometer set to 25.0 ± 0.1 °C.

Step-by-Step Workflow:

-

Solution Preparation: Prepare a 10−4 M stock solution of the 3-HP derivative in 0.15 M NaCl.

-

Buffering: Aliquot the stock into 15 separate vials. Adjust each vial to a specific pH between 2.0 and 12.0 using the universal buffer. Measure the exact final pH using a calibrated micro-electrode.

-

Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm for each solution.

-

Self-Validation (Isosbestic Points): Overlay the spectra. You must observe sharp isosbestic points. The presence of a clean isosbestic point confirms that only two absorbing species (e.g., Cation ⇌ Neutral/Zwitterion) are in equilibrium. If the isosbestic point drifts, it indicates baseline instability, degradation, or a lack of ionic strength control.

-

Data Extraction: Plot the absorbance ( A ) at the wavelength of maximum variance ( λmax ) against pH.

-

Regression Analysis: Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the macroscopic pKa values[14],[15].

Step-by-step workflow for the spectrophotometric determination of pKa values.

Protocol B: Potentiometric Titration

Potentiometry is ideal for highly soluble 3-HP derivatives but requires strict exclusion of atmospheric carbon dioxide, which dissolves to form carbonic acid and skews the titration curve.

Step-by-Step Workflow:

-

Prepare a 2.0 mM solution of the 3-HP derivative in 50 mL of 0.15 M KCl.

-

Place the solution in a jacketed titration vessel maintained at 25.0 °C.

-

Purge the solution with high-purity Nitrogen ( N2 ) or Argon gas for 15 minutes prior to titration, and maintain a positive pressure blanket during the experiment.

-

Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated titrator.

-

Record the volume of titrant vs. pH. Calculate the first derivative ( ΔpH/ΔV ) to identify equivalence points and extract pKa values at the half-equivalence points.

Advanced Applications in Drug Development

Modulating ADME via Zwitterion Design

In modern drug discovery, high lipophilicity (logP) often leads to poor aqueous solubility and high metabolic clearance. Incorporating a 3-hydroxypyridine motif allows medicinal chemists to create "nonclassical zwitterions." Because the zwitterionic form dominates in the aqueous phase, solubility is vastly improved. However, as the molecule approaches the lipophilic cell membrane, the low dielectric environment forces a tautomeric shift to the neutral, uncharged species, allowing for passive membrane diffusion[1],[2].

pH-Responsive Paramagnetic Probes

The sensitivity of the 3-HP hydroxyl group to physiological pH changes has been brilliantly exploited in the design of Lanthanide(III) magnetic resonance spectroscopy (MRS) probes. For example, in Yb(III)-DO3A-HMP complexes, the 3-hydroxy-6-methylpyridyl (HMP) group acts as a coordinating arm.

-

Mechanism: As the tissue pH fluctuates between 6.0 and 8.0, the hydroxyl group (pKa ~7.4 in the complex) deprotonates[16].

-

Effect: This deprotonation increases the electron density on the coordinating oxygen, perturbing the ligand field and the dipolar field of the Lanthanide. This results in a linear, measurable change in the NMR chemical shift of the paramagnetically-shifted methyl resonance, allowing for real-time in vivo pH mapping of tumor microenvironments[16].

Sources

- 1. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Showing Compound Pyridoxine (FDB000574) - FooDB [foodb.ca]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. agilent.com [agilent.com]

- 8. cir-safety.org [cir-safety.org]

- 9. 2-Amino-3-hydroxypyridine Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]

- 10. 3-Hydroxy-6-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price [shandong-kunda.com]

- 11. 3-Hydroxy-2-iodo-6-methylpyridine | 23003-30-7 [chemicalbook.com]

- 12. Acidity Study on 3-Substituted Pyridines [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to 3-Hydroxypyridine and its Sodium Salt for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 3-Hydroxypyridine and its corresponding sodium salt, two chemically related entities with distinct properties and applications. As a fundamental building block in organic synthesis, 3-Hydroxypyridine serves as a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The conversion of this weakly acidic compound into its sodium salt significantly alters its physicochemical properties, offering distinct advantages in specific formulation and application contexts. This document will dissect these differences, providing researchers and drug development professionals with the technical insights necessary for informed compound selection and utilization.

Part 1: Unveiling the Core Compounds: Structure and Physicochemical Properties

3-Hydroxypyridine: The Versatile Precursor

3-Hydroxypyridine (CAS 109-00-2), also known as 3-pyridinol, is an aromatic heterocyclic organic compound.[4] Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position. This arrangement imparts both weakly acidic and weakly basic characteristics to the molecule.[1] The phenolic hydroxyl group can donate a proton, while the nitrogen atom in the pyridine ring can accept a proton.

The presence of both a hydrogen bond donor (-OH) and acceptor (ring nitrogen) allows 3-Hydroxypyridine to participate in intermolecular hydrogen bonding, influencing its physical properties such as melting point and solubility.[5]

The Sodium Salt: A Tale of Enhanced Solubility

The sodium salt of 3-Hydroxypyridine, sodium 3-pyridinolate (CAS 52536-09-1), is formed by the deprotonation of the hydroxyl group of 3-Hydroxypyridine by a sodium base. This conversion from a neutral molecule to an ionic salt dramatically impacts its physical properties, most notably its solubility in aqueous media.[6][7][8][9]

Comparative Physicochemical Properties

The key differences in the physicochemical properties of 3-Hydroxypyridine and its sodium salt are summarized in the table below. These differences are fundamental to their distinct applications.

| Property | 3-Hydroxypyridine | 3-Hydroxypyridine Sodium Salt | References |

| CAS Number | 109-00-2 | 52536-09-1 | [4] |

| Molecular Formula | C₅H₅NO | C₅H₄NNaO | [4] |

| Molecular Weight | 95.10 g/mol | 117.08 g/mol | [4] |

| Appearance | White to light brown crystalline powder | Beige powder | [3] |

| Melting Point | 125-128 °C | ~300 °C | [3][10] |

| Boiling Point | 280-281 °C | 318.9 °C at 760 mmHg | [3][10] |

| Water Solubility | 33 g/L (20 °C) | Expected to be significantly higher | [3] |

| pKa | 4.79, 8.75 (at 20 °C) | Not applicable (ionic salt) | [3] |

| pH (of aqueous solution) | 6.0-6.5 (33g/L) | Expected to be basic | [3] |

Part 2: Synthesis and Reactivity: A Comparative Analysis

Synthesis of 3-Hydroxypyridine

Several synthetic routes to 3-Hydroxypyridine have been established, with the choice of method often depending on the desired scale and available starting materials. A common laboratory and industrial method involves the sulfonation of pyridine, followed by alkali fusion.[3][11]

Experimental Protocol: Synthesis of 3-Hydroxypyridine via Sulfonation and Alkali Fusion [3]

-

Sulfonation of Pyridine:

-

To a stirred solution of fuming sulfuric acid, slowly add pyridine at a controlled temperature.

-

Heat the reaction mixture to 220-230 °C for an extended period (e.g., 24 hours).

-

Cool the mixture and pour it onto ice to precipitate the pyridine-3-sulfonic acid.

-

Isolate the pyridine-3-sulfonic acid by filtration and wash with cold water.

-

-

Alkali Fusion:

-

Mix the obtained pyridine-3-sulfonic acid with a significant excess of sodium hydroxide.

-

Heat the mixture to a high temperature (e.g., 270-290 °C) for several hours until the fusion is complete.

-

Cool the reaction mass and dissolve it in water.

-

-

Work-up and Purification:

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 7-8.

-

Extract the 3-Hydroxypyridine into an organic solvent (e.g., diethyl ether or chloroform).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude 3-Hydroxypyridine.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or water).

-

Synthesis of 3-Hydroxypyridine Sodium Salt

The sodium salt is typically prepared by a straightforward acid-base reaction between 3-Hydroxypyridine and a suitable sodium base.

Experimental Protocol: Preparation of 3-Hydroxypyridine Sodium Salt

-

Reaction Setup:

-

Dissolve a known quantity of 3-Hydroxypyridine in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

-

-

Salt Formation:

-

Slowly add the basic solution to the stirred solution of 3-Hydroxypyridine at room temperature.

-

The formation of the sodium salt may be evidenced by a change in color or the precipitation of a solid.

-

-

Isolation:

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the solid sodium salt.

-

Comparative Reactivity

-

3-Hydroxypyridine: The reactivity of 3-Hydroxypyridine is characterized by the interplay of its hydroxyl group and the pyridine ring. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom itself can be quaternized.

-

3-Hydroxypyridine Sodium Salt: The sodium salt, with its phenoxide-like character, is a much stronger nucleophile than the parent 3-Hydroxypyridine. This enhanced nucleophilicity makes it more reactive towards electrophiles in O-alkylation and O-acylation reactions. The deprotonated form also influences the electron density of the pyridine ring, potentially altering its reactivity in electrophilic substitution reactions.

Part 3: Applications in Research and Drug Development

The choice between 3-Hydroxypyridine and its sodium salt is primarily dictated by the specific requirements of the application, particularly the desired solubility profile.

3-Hydroxypyridine: A Versatile Intermediate

3-Hydroxypyridine is a key starting material in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] Its bifunctional nature allows for diverse chemical modifications to produce complex target molecules. It is a precursor for the synthesis of several important drugs, including those with applications as neuroprotective agents and in the treatment of neuromuscular disorders.[2]

3-Hydroxypyridine Sodium Salt: Enhancing Aqueous Solubility for Formulation

The primary advantage of converting 3-Hydroxypyridine to its sodium salt in a pharmaceutical context is the significant increase in aqueous solubility.[6][7][8][9] Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which can limit their bioavailability and formulation options, particularly for parenteral (injectable) dosage forms.[6][9]

By forming the sodium salt, a poorly soluble API can often be formulated as an aqueous solution for injection, or its dissolution rate in solid oral dosage forms can be enhanced, potentially leading to improved absorption and therapeutic efficacy.[6][7][8][9][] The use of salt forms is a well-established and widely employed strategy in the pharmaceutical industry to overcome the challenges posed by poorly soluble drugs.[6][7][8][9][]

Part 4: Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 3-Hydroxypyridine and its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of 3-Hydroxypyridine: The proton NMR spectrum of 3-Hydroxypyridine in a solvent like DMSO-d₆ will typically show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the hydroxyl proton.[13][14] The chemical shifts and coupling patterns of the aromatic protons provide definitive structural information.[13][14]

-

¹³C NMR of 3-Hydroxypyridine: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms in the pyridine ring.[5][13][14][15] The chemical shift of the carbon atom attached to the hydroxyl group will be significantly different from the others.[5][13][14][15]

-

NMR of 3-Hydroxypyridine Sodium Salt: The formation of the sodium salt will lead to changes in the NMR spectra. In the ¹H NMR, the signal for the acidic hydroxyl proton will disappear. The chemical shifts of the aromatic protons, particularly those ortho and para to the oxygen, are expected to shift upfield due to the increased electron-donating character of the phenoxide. Similar upfield shifts would be expected in the ¹³C NMR spectrum for the corresponding carbon atoms.

Infrared (IR) Spectroscopy

-

IR of 3-Hydroxypyridine: The IR spectrum of 3-Hydroxypyridine will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[4] Characteristic C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.[4]

-

IR of 3-Hydroxypyridine Sodium Salt: Upon formation of the sodium salt, the broad O-H stretching band will disappear from the IR spectrum. The C-O stretching vibration, typically observed around 1200-1300 cm⁻¹, may shift in frequency and intensity.

Conclusion

3-Hydroxypyridine and its sodium salt represent a classic example of how simple chemical modification can profoundly alter the physicochemical properties of a molecule, thereby expanding its utility. While 3-Hydroxypyridine is a cornerstone intermediate for the synthesis of a diverse array of complex organic molecules, its sodium salt provides a critical tool for formulation scientists to overcome the pervasive challenge of poor aqueous solubility in drug development. A thorough understanding of the distinct characteristics of both the free acid and its salt form is paramount for researchers and developers aiming to harness their full potential in their respective scientific endeavors.

References

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

-

Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

-

Digital Commons @ USF. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

Computational Methods in Science and Technology. (n.d.). THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Retrieved from [Link]

-

Computational Methods in Science and Technology. (n.d.). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Retrieved from [Link]

-

Chemsrc. (2019, June 12). Hydroxypyridine. Retrieved from [Link]

Sources

- 1. chemicalkland.com [chemicalkland.com]

- 2. chempoint.com [chempoint.com]

- 3. chembk.com [chembk.com]

- 4. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxypyridine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 11. prepchem.com [prepchem.com]

- 13. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE* | CMST [cmst.eu]

- 14. cmst.eu [cmst.eu]

- 15. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]

Navigating the Safety Landscape of 3-Hydroxypyridine Sodium Salt: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Properties

3-Hydroxypyridine sodium salt, also known by its IUPAC name sodium;pyridin-3-olate, is the sodium salt of 3-Hydroxypyridine.[1] The introduction of the sodium ion is expected to significantly alter the physicochemical properties of the parent molecule, primarily increasing its polarity and aqueous solubility.

| Property | 3-Hydroxypyridine (CAS: 109-00-2) | 3-Hydroxypyridine Sodium Salt (CAS: 52536-09-1) (Expected) | Data Source |

| Molecular Formula | C5H5NO | C5H4NNaO | [1][2] |

| Molecular Weight | 95.10 g/mol | 117.08 g/mol | [1][2] |

| Appearance | Light brown to beige crystalline powder | White to off-white or light brown solid | [2] (Inferred for salt) |

| Melting Point | 125-130 °C | Likely higher than the parent compound; may decompose before melting | [3] (Inferred for salt) |

| Solubility in Water | 33 g/L (20 °C) | Expected to be highly soluble | [3] (Inferred for salt) |

| pH of Solution | 6.0-6.5 (3% aqueous solution) | Basic (alkaline) | [3] (Inferred for salt) |

Section 2: Hazard Identification and GHS Classification

While a definitive GHS classification for 3-Hydroxypyridine sodium salt is unavailable, a potential classification can be extrapolated from the data for 3-Hydroxypyridine. The parent compound is considered a hazardous substance.[4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

For the sodium salt, in addition to the hazards associated with the 3-hydroxypyridine moiety, its basic nature in aqueous solution could introduce a corrosivity hazard. Therefore, a cautious approach would be to handle it as a substance with the following potential GHS classifications:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

It is also crucial to consider that dusts of this compound may form explosive mixtures with air, a common hazard for fine organic powders.[4]

Section 3: First-Aid Measures

In the event of exposure to 3-Hydroxypyridine sodium salt, the following first-aid measures should be taken immediately:

-

General Advice: Consult a physician and show this safety information.[2]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3][5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[2][3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][5]

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Prevent the formation of dust.[5]

-

Employ good occupational work practices. Do not eat, drink, or smoke in the handling area.[4]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[3]

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

Section 6: Toxicological Information

The toxicological properties of 3-Hydroxypyridine sodium salt have not been thoroughly investigated. The information below is based on the parent compound, 3-Hydroxypyridine.

-

Acute Toxicity: No data is available for oral, dermal, or inhalation toxicity.[2] However, accidental ingestion may be harmful.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: Not classified as a carcinogen by IARC.[2]

-

Reproductive Toxicity: No data available.[2]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation.[3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.[2]

It is reasonable to assume that the sodium salt will exhibit a similar toxicological profile to the parent compound regarding irritation and potential harm upon ingestion or inhalation.

Experimental Protocol: Safe Preparation of a 1M Aqueous Solution of 3-Hydroxypyridine Sodium Salt

Objective: To prepare a 1M aqueous solution of 3-Hydroxypyridine sodium salt safely.

Materials:

-

3-Hydroxypyridine sodium salt (solid)

-

Deionized water

-

Volumetric flask with stopper

-

Beaker

-

Glass stirring rod

-

Spatula

-

Analytical balance

Personal Protective Equipment (PPE):

-

Safety goggles

-

Nitrile gloves

-

Lab coat

Procedure:

-

Pre-calculation: Calculate the mass of 3-Hydroxypyridine sodium salt required to prepare the desired volume of a 1M solution (Molar Mass = 117.08 g/mol ).

-

Work Area Setup: Perform all work in a chemical fume hood. Ensure the work area is clean and uncluttered.

-

Weighing:

-

Place a clean, dry beaker on the analytical balance and tare it.

-

Carefully weigh the calculated mass of 3-Hydroxypyridine sodium salt into the beaker using a spatula. Avoid creating dust.

-

-

Dissolution:

-

Add a small amount of deionized water to the beaker (approximately half of the final desired volume).

-

Stir the mixture gently with a glass stirring rod until the solid is completely dissolved. The dissolution may be exothermic, so proceed with caution.

-

-

Transfer:

-

Carefully transfer the solution from the beaker to the volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step two more times.

-

-

Dilution to Volume:

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Mixing:

-

Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

-

Labeling and Storage:

-

Label the flask clearly with the name of the compound, concentration, date of preparation, and your initials.

-

Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area.

-

References

- Safety Data Sheet. (2016, October 26). Sigma-Aldrich.

- 3-Hydroxypyridine. Santa Cruz Biotechnology.

- 3-Hydroxypyridine Sodium Salt 98%, Thermo Scientific 50g | Buy Online. Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2018, January 27). ChemPoint.com.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY D

- 3-Hydroxypyridine | C5H5NO | CID 7971. PubChem.

- 3-Hydroxypyridine - Safety D

- MATERIAL SAFETY DATA SHEET 3-HYDROXY PYRIDINE. Alkali Metals.

- 3-Hydroxypyridine SDS, 109-00-2 Safety D

- SAFETY DATA SHEET. (2010, September 21). Fisher Scientific.

- 3-Hydroxypyridine, 98% 500 g | Buy Online. Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, December 2). Tokyo Chemical Industry.

- Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta Chemicals.

- Safety Data Sheet: pyridine. Chemos GmbH & Co.KG.

- Safety Data Sheet PYRIDINE. ChemSupply Australia.

Sources

- 1. 3-Hydroxypyridine Sodium Salt 98%, Thermo Scientific 50g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Hydroxypyridine - Safety Data Sheet [chemicalbook.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

Synthesizing Versatility: A Technical Guide to 3-Hydroxypyridine Sodium Salt Reactivity

Executive Summary

3-Hydroxypyridine sodium salt (CAS 52536-09-1), also known as sodium pyridin-3-olate, is a highly versatile heterocyclic building block in medicinal chemistry, agrochemicals, and materials science[1],[2]. Unlike its 2- and 4-hydroxypyridine counterparts, which heavily favor their pyridone tautomers, 3-hydroxypyridine exhibits a unique electronic profile. Converting it to its sodium salt creates an indispensable O-nucleophile and a highly activated substrate for electrophilic aromatic substitution[3]. This whitepaper dissects the mechanistic pathways, regioselectivity controls, and validated protocols for leveraging 3-hydroxypyridine sodium salt in advanced organic synthesis.

Structural Dynamics and the Ambident Selectivity Challenge

The core challenge in 3-hydroxypyridine reactivity is its ambident nature. The molecule exists in a tautomeric equilibrium, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[3].

When neutralized, the hydroxyl group is more phenolic and less acidic than the N-H in pyridone tautomers. Consequently, reacting the neutral form directly with alkyl halides in non-polar solvents often leads to N-alkylation, forming pyridinium salts[3]. However, converting the substrate to its sodium salt fundamentally alters the electron density distribution, favoring O-alkylation when paired with the correct solvent architecture[1],[4].

Diagram 1: Ambident reactivity pathways of 3-hydroxypyridine sodium salt.

Directing Regioselectivity: The O-Alkylation Paradigm

To synthesize ether derivatives (e.g., (pyridin-3-yloxy)-acetic acid), the reaction must be forced down the O-alkylation pathway via a Williamson ether synthesis[4]. The use of the sodium salt is critical here. By employing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), the sodium cation is strongly solvated. This leaves the pyridin-3-olate anion "naked" and highly nucleophilic at the oxygen atom, overcoming the thermodynamic preference for N-alkylation[5].

For example, the reaction of 3-hydroxypyridine sodium salt with α -bromophenylacetic acid in refluxing THF successfully yields the corresponding ether derivative, a critical intermediate in the synthesis of multidrug resistance protein 1 (MRP1) inhibitors[6],[7]. Similarly, reacting the sodium salt with 3'-chloro-4-propoxybenzaldehyde in DMF yields complex bifunctional pyridine derivatives used in advanced antibacterial polymer coatings[8].

Electrophilic Aromatic Substitution (EAS) & Ring Activation

Beyond nucleophilic substitution, the phenoxide-like oxygen of the sodium salt strongly donates electron density into the pyridine ring via resonance. This activates the ring towards Electrophilic Aromatic Substitution (EAS), a process that is typically difficult for electron-deficient pyridines[9].

Bromination of 3-hydroxypyridine in a sodium hydroxide solution directs the electrophile primarily to the ortho position (C2), yielding 2-bromo-3-hydroxypyridine[10]. This regioselectivity is driven by the stabilization of the Wheland intermediate by the adjacent oxygen lone pair, a dynamic strictly dependent on the deprotonated state of the hydroxyl group.

Photochemical Oxidation Dynamics

In advanced applications, 3-hydroxypyridines are highly susceptible to singlet molecular oxygen ( 1Δg ) mediated photooxidation. When sensitized by dyes like Rose Bengal in alkaline media (where the salt form predominates), the reaction proceeds via a polar [O₂-substrate] encounter complex[11]. The photooxidation quantum efficiencies can reach as high as 0.85, making the sodium salt a highly reactive target for generating oxidized pyridine derivatives in photodynamic studies[11].

Quantitative Reactivity Matrix

The following table synthesizes the quantitative performance of 3-hydroxypyridine sodium salt across various reaction classes to aid in synthetic planning.

| Reaction Class | Reagents / Catalyst | Key Product | Yield / Efficiency | Source |

| O-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl 2-((pyridin-3-yl)oxy)acetate | High (O-selective) | [5] |

| O-Alkylation | α -bromophenylacetic acid, THF | Ether derivative (MRP1 inhibitor intermediate) | 40% | [6] |

| O-Alkylation | 3'-chloro-4-propoxybenzaldehyde, DMF | 4''-carboxaldehyde-3'-phenoxy-3-propoxypyridine | High (O-selective) | [8] |

| EAS (Bromination) | Br₂, NaOH (aq) | 2-Bromo-3-hydroxypyridine | 54% | [10] |

| Photooxidation | Rose Bengal, O₂, hν , Alkaline media | Oxidized pyridine products | Quantum Efficiency: 0.01–0.85 | [11] |

Self-Validating Protocol: Regioselective O-Alkylation

Diagram 2: Step-by-step workflow for regioselective O-alkylation.

Step-by-Step Methodology:

-

Deprotonation (Anion Generation):

-

Action: Dissolve 1.0 equivalent of 3-hydroxypyridine in anhydrous DMF (5-10 mL/mmol) under an argon atmosphere. Cool to 0 °C. Portion-wise, add 1.5 equivalents of NaH (60% dispersion in oil) or utilize pre-formed 3-hydroxypyridine sodium salt[4],[3].

-

Causality: DMF solvates the Na⁺ cation, leaving a highly reactive "naked" pyridin-3-olate anion. Cooling to 0 °C controls the exothermic release of H₂ gas and prevents premature thermal degradation[5].

-

-

Nucleophilic Attack (Electrophile Addition):

-

Action: Maintain the reaction at 0 °C and add 1.1 equivalents of the alkyl halide (e.g., ethyl chloroacetate) dropwise[4].

-

Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. This minimizes localized heating, which could inadvertently provide the activation energy required for the competing, thermodynamically stable N-alkylation pathway[3].

-

-

Thermal Maturation:

-

Action: Allow the mixture to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane mobile phase)[4],[5].

-

Causality: The elevated temperature provides the necessary kinetic energy to drive the Sₙ2 substitution to completion, overcoming the steric bulk of the pyridine ring[4].

-

-

Acidic Work-up and Isolation (Self-Validation):

-

Action: Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of 4-5. Extract with an organic solvent or collect the precipitate via vacuum filtration[4].

-

Causality: Acidification strictly to pH 4-5 is a self-validating step. It neutralizes excess base and protonates any unreacted 3-hydroxypyridine (driving it into the aqueous phase), while the hydrophobic O-alkylated product remains insoluble or partitions cleanly into the organic phase, ensuring high purity[4].

-

Sources

- 1. 3-Hydroxypyridine Sodium Salt 98%, Thermo Scientific 50g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (Pyridin-3-yloxy)-acetic acid | 86649-57-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents [patents.google.com]

- 7. WO2001046199A1 - Methods and compounds for inhibiting mrp1 - Google Patents [patents.google.com]

- 8. osti.gov [osti.gov]

- 9. metaphactory [semopenalex.org]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Redirecting [linkinghub.elsevier.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Sodium Pyridin-3-olate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spatial arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical sciences. Sodium pyridin-3-olate, a simple organic salt, presents an intriguing case study for understanding the interplay of ionic and non-covalent interactions in the solid state. This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the crystal structure analysis of sodium pyridin-3-olate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will navigate the reader through the entire workflow, from synthesis and crystallization to advanced structural characterization and computational verification. By leveraging established protocols and drawing parallels with the known crystal structure of a close analogue, sodium 8-hydroxyquinolinate, this guide offers a robust framework for researchers embarking on the crystallographic analysis of novel organic salts.

Introduction: The Significance of Crystalline Architecture

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic efficacy. A thorough understanding of the crystal structure provides a rational basis for formulation design, patent protection, and ensuring batch-to-batch consistency. The crystal structure of an organic salt like sodium pyridin-3-olate reveals the precise coordination environment of the cation, the geometry of the anion, and the intricate network of intermolecular interactions that govern the crystal packing. This knowledge is invaluable for predicting and controlling the material's properties.

This guide is structured to provide both the theoretical underpinnings and practical, field-proven insights into the process of crystal structure determination. We will begin with the synthesis and crystallization of the target compound, followed by a detailed exploration of single-crystal and powder X-ray diffraction techniques. Finally, we will delve into the computational methods that complement experimental data, offering a holistic approach to solid-state characterization.

Synthesis and Crystallization: From Solution to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Sodium Pyridin-3-olate

The synthesis of sodium pyridin-3-olate is a straightforward acid-base reaction, starting from the commercially available 3-hydroxypyridine. The choice of base and solvent is critical to ensure a high yield and purity of the final product, which is essential for successful crystallization.

Experimental Protocol: Synthesis of Sodium Pyridin-3-olate

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: In a separate flask, prepare a solution of sodium hydroxide (1.0 equivalent) in anhydrous ethanol.

-

Reaction: Slowly add the sodium hydroxide solution dropwise to the stirring solution of 3-hydroxypyridine at room temperature.

-

Precipitation: Upon addition of the base, a white precipitate of sodium pyridin-3-olate should form.

-

Reaction Completion: Allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the white solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

-

Drying: Dry the purified sodium pyridin-3-olate under vacuum to yield a fine white powder.

Causality Behind Experimental Choices: The use of anhydrous ethanol is crucial to prevent the incorporation of water molecules into the crystal lattice, which could lead to the formation of a hydrate. The slow, dropwise addition of the base helps to control the reaction and promote the formation of a well-defined crystalline product rather than an amorphous solid.

Crystallization of Sodium Pyridin-3-olate

Growing single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. For organic salts, several techniques can be employed, with the choice of solvent being a key variable.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Determine a suitable solvent or solvent system in which sodium pyridin-3-olate has moderate solubility. Methanol or a mixture of methanol and a less polar solvent like dichloromethane is often a good starting point for polar organic salts.

-

Saturated Solution Preparation: Prepare a nearly saturated solution of sodium pyridin-3-olate in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[1]

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

Experimental Protocol: Crystallization via Vapor Diffusion [2][3]

-

Solution Preparation: Dissolve the sodium pyridin-3-olate in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.

-

Antisolvent Selection: Choose a more volatile "antisolvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

-

Setup: Place the small vial containing the sample solution inside a larger, sealed jar that contains a reservoir of the antisolvent.

-

Diffusion: Over time, the antisolvent vapor will slowly diffuse into the sample solution, reducing the solubility of the sodium pyridin-3-olate and inducing crystallization.[3]

-

Incubation and Harvesting: As with slow evaporation, allow the setup to remain undisturbed until suitable crystals have formed.

Trustworthiness of Protocols: These crystallization protocols are designed to be self-validating. The formation of well-defined, single crystals with sharp edges and clear faces is a primary indicator of a successful crystallization experiment. The quality of the crystals can be initially assessed under an optical microscope.

Structural Characterization: Probing the Crystalline Lattice

Once suitable crystals are obtained, their internal structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.[5]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software such as SHELXL.[6][7] This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for assessing the bulk purity of a crystalline sample.[8][9]

Experimental Workflow: Powder X-ray Diffraction

Caption: A generalized workflow for powder X-ray diffraction analysis.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder and irradiated with an X-ray beam. The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.

-

Phase Identification: The experimental pattern is compared to databases of known patterns to identify the crystalline phase(s) present in the sample.[4]

-

Purity Assessment: The presence of peaks that do not correspond to the expected phase indicates the presence of impurities or a different polymorph.[10]

-

Comparison with SC-XRD: The experimental PXRD pattern can be compared to a pattern simulated from the single-crystal structure data to confirm the bulk purity of the sample.[8]

-

Data Interpretation and Analysis: A Case Study of a Structural Analogue

Table 1: Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline (Analogue Precursor) [13]

| Parameter | Value |

| Chemical Formula | C₉H₇NO |

| Formula Weight | 145.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620(3) |

| b (Å) | 9.243(4) |

| c (Å) | 11.070(4) |

| β (°) | 90.718(6) |

| Volume (ų) | 677.3(5) |

| Z | 4 |

Analysis of the Crystal Structure of Sodium 8-Hydroxyquinolinate (Hypothetical)

A full crystal structure determination of sodium 8-hydroxyquinolinate would reveal:

-

Coordination Environment of the Sodium Cation: The number of atoms coordinating to the Na⁺ ion and their distances and angles. This would likely involve coordination to the oxygen of the olate group and potentially the nitrogen of the pyridine ring, as well as interactions with atoms from neighboring molecules. The coordination geometry (e.g., tetrahedral, octahedral) would be determined.

-

Bond Lengths and Angles: The precise bond lengths and angles within the 8-hydroxyquinolinate anion would be determined and could be compared to the neutral 8-hydroxyquinoline molecule to understand the effects of deprotonation and coordination to sodium.

-

Intermolecular Interactions: The crystal packing would be analyzed to identify non-covalent interactions such as hydrogen bonds, π-π stacking, and ion-dipole interactions that contribute to the stability of the crystal lattice. These interactions are crucial for understanding the physical properties of the material.

-

Supramolecular Assembly: The overall three-dimensional network formed by the sodium cations and the olate anions would be described. This could range from simple layered structures to complex three-dimensional coordination polymers.

By analogy, a crystal structure analysis of sodium pyridin-3-olate would provide similar critical insights into its solid-state architecture.

Computational Corroboration: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental crystallographic data.[14] DFT can be used to:

-

Predict Crystal Structures: While challenging, computational crystal structure prediction methods can generate plausible crystal structures from first principles.

-

Validate Experimental Structures: The geometry of an experimentally determined crystal structure can be optimized using DFT, and the calculated properties can be compared with the experimental data.

-

Analyze Electronic Properties: DFT can provide insights into the electronic structure, bonding, and intermolecular interaction energies within the crystal.

Workflow for DFT-Based Structure Verification

Caption: A generalized workflow for using DFT to validate and analyze an experimental crystal structure.

Key Computational Parameters:

-

Functional: A variety of functionals can be used, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic systems. For solid-state calculations, functionals designed for periodic systems, such as PBE, are commonly employed.[15][16]

-

Basis Set: A sufficiently large basis set, such as 6-311+G(d,p) or the def2-TZVP family, is necessary to accurately describe the electronic structure and intermolecular interactions.[17]

-

Dispersion Corrections: It is crucial to include dispersion corrections (e.g., D3 or D4) to accurately model the van der Waals interactions that play a significant role in crystal packing.

By comparing the DFT-optimized geometry with the experimental structure, researchers can gain confidence in the accuracy of the crystallographic model.

Conclusion

The comprehensive crystal structure analysis of sodium pyridin-3-olate, as outlined in this guide, represents a systematic and multi-faceted approach to understanding the solid-state properties of this and other related organic salts. From the foundational steps of synthesis and crystallization to the high-resolution techniques of single-crystal and powder X-ray diffraction, and finally to the corroborative power of computational chemistry, each stage provides a critical piece of the structural puzzle. While the definitive structure of sodium pyridin-3-olate remains to be determined, the methodologies and analytical frameworks presented here, illustrated with a relevant structural analogue, provide a clear and authoritative roadmap for researchers in the pharmaceutical and materials science fields. A thorough understanding of the crystalline architecture is not merely an academic exercise but a crucial step in the rational design and development of new materials with tailored properties and optimal performance.

References

-

Newcastle University. (n.d.). Determination of Phase Purity by Powder X-ray Diffraction. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

-

UCL Department of Chemistry. (n.d.). Basic Concepts. Retrieved from [Link]

-

Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

-

Bruker. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]

-

Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Scribd. (n.d.). Phase Purity via Powder XRD Analysis. Retrieved from [Link]

-

University of Jyväskylä, School of Chemistry. (n.d.). T U T O R I A L - 1 Getting started. Retrieved from [Link]

-

Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.

-

IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

- Martins, J. B. L., et al. (2025, January 13). Density Functional Theory Calculations Unravel the Structure and Dynamics of NaClO4 and NaPF6 Salts in Sodium-Ion Batteries. The Journal of Physical Chemistry C.

-

Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

-

Figshare. (2022, August 25). Theoretical study of the Sodium and potassium metal ion coordination to the adeninate anion at density function theory (DFT) and coupled cluster (CCSD) level of theory for the implicit solvent model and at the DFT level of theory for the explicit solvent model. Retrieved from [Link]

- Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.

- Guerin, S., et al. (2023, January 27). Application of First Principles Computations Based on Density Functional Theory (DFT)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66705972, Sodium-8-oxyquinolate. Retrieved from [Link].

-

Diva-Portal.org. (2025, March 19). Density Functional Theory Calculations Unravel the Structure and Dynamics of NaClO4 and NaPF6 Salts in Sodium-Ion Batteries. Retrieved from [Link]

- Thiele, B., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical Engineering & Technology, 41(12), 2425-2432.

- da Silva, J. G., et al. (2021). Computational bases study for complexes containing Cd (II) and biological evaluation in silico. Research, Society and Development, 10(1), e45110111966.

- Thiele, B., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. ChemBioEng Reviews, 5(6), 346-355.

- Zhang, Y., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 22(3), 488.

-

ResearchGate. (2018, October 26). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

-

IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

-

ChemRxiv. (n.d.). Hydration Structure of Sodium and Potassium Ions with DFT-MD. Retrieved from [Link]

-

ResearchGate. (2025, October 22). Solid‐State NMR Study of Polymorphism in Tris(8‐hydroxyquinolinate)aluminium. Retrieved from [Link]

-

IUCr. (2019, September 11). Crystal structure of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, C10H14ClNO3. Retrieved from [Link]

-

ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]

-

YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of hydroxylated N-heterocyclic compounds (a) by Kao et al.... Retrieved from [Link]

-

ResearchGate. (2023, June 12). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Reddit. (2023, January 10). Which Basis Set and Functional to use when?. Retrieved from [Link]

-

SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

YouTube. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

-

ETH Zurich Research Collection. (2014, April 4). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

Sources

- 1. Slow Evaporation Method [people.chem.umass.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. unifr.ch [unifr.ch]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. An Easy Structure - Sucrose [xray.uky.edu]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. ncl.ac.uk [ncl.ac.uk]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. scribd.com [scribd.com]